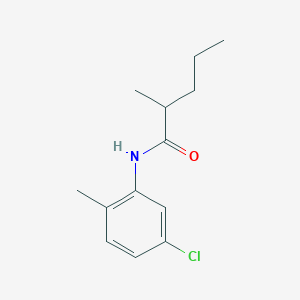![molecular formula C15H16N4O2S2 B263151 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B263151.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide is a chemical compound that has gained significant interest in scientific research due to its potential use in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The exact mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting key enzymes involved in various cellular processes, including DNA replication, protein synthesis, and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide can induce various biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. It has also been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide in lab experiments include its relatively low cost, easy synthesis, and potential for use as a lead compound for drug development. However, its limitations include its low solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide. These include further studies on its mechanism of action, identification of its molecular targets, and optimization of its pharmacological properties. Additionally, studies on its potential use in combination with other drugs or therapies may also be explored.
Synthesemethoden
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent, such as dimethylformamide or N,N-dimethylacetamide.
Wissenschaftliche Forschungsanwendungen
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide has been widely studied for its potential use in medicinal chemistry. It has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as an antimicrobial agent, with results showing its effectiveness against various bacterial and fungal strains.
Eigenschaften
Produktname |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide |
|---|---|
Molekularformel |
C15H16N4O2S2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methyl]acetamide |
InChI |
InChI=1S/C15H16N4O2S2/c1-9-18-19-15(23-9)22-8-14(21)16-7-10-2-4-12-11(6-10)3-5-13(20)17-12/h2,4,6H,3,5,7-8H2,1H3,(H,16,21)(H,17,20) |
InChI-Schlüssel |
IFLXPTNNQFDTIN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC(=O)NCC2=CC3=C(C=C2)NC(=O)CC3 |
Kanonische SMILES |
CC1=NN=C(S1)SCC(=O)NCC2=CC3=C(C=C2)NC(=O)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)


![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)



![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)



![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)

